ネオクルジオン

概要

説明

2. 製法

合成経路と反応条件: イサギリドールの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、4-フルオロ-2-ニトロベンズアルデヒドとエチレンジアミンの反応から中間体を生成し、その後還元して環化させてイサギリドールを得る方法です。 反応条件は、しばしば水素化ホウ素ナトリウムなどの還元剤と、炭素上のパラジウムなどの触媒の使用を伴います .

工業生産方法: 工業規模では、イサギリドールの生産には、収率と純度を最大限にするために最適化された条件での大規模なバッチ反応が用いられる場合があります。 連続フロー反応器や結晶化やクロマトグラフィーなどの高度な精製技術の使用は、目的の製品品質を得るために一般的です .

反応の種類:

酸化: イサギリドールは、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤の存在下で酸化反応を起こす可能性があります。

還元: この化合物は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元することができます。

置換: イサギリドールは、特にフッ素置換位置で求核置換反応に参加することができます。

一般的な試薬と条件:

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 穏やかな条件下でアミンやチオールなどの求核剤。

主な生成物:

酸化: 対応するカルボン酸またはケトンの生成。

還元: アミンまたはアルコールの生成。

置換: 置換イミダゾリン誘導体の生成.

4. 科学研究の応用

化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 細胞経路を調査するための生化学的プローブとしての可能性について研究されています。

医学: 特にα2アドレナリン受容体拮抗薬として、動物実験でインスリン分泌を刺激する可能性のある治療効果について調査されています.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

作用機序

イサギリドールは、主にα2アドレナリン受容体拮抗薬としての作用を通じて効果を発揮します。これらの受容体を遮断することで、神経伝達物質やホルモンの放出を調節することができます。 特に、インスリン分泌を刺激することが示されており、糖尿病研究における注目すべき化合物となっています .

類似の化合物:

クロニジン: α2アドレナリン受容体拮抗薬と同様の作用を持つ別のイミダゾリン誘導体。

モキソニジン: 高血圧の治療に使用される選択的なイミダゾリン受容体作動薬。

リルメニジン: 降圧効果を持つイミダゾリン受容体作動薬。

イサギリドールの独自性: イサギリドールは、その特定の構造構成が、独特の薬理学的特性を付与するという点でユニークです。 他のイミダゾリン誘導体とは異なり、イサギリドールは、α2アドレナリン受容体に対する結合親和性と選択性を高めるフッ素置換基を持っています .

生化学分析

Biochemical Properties

Neocurdione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with sesquiterpene synthases, which catalyze the cyclization of farnesyl diphosphate to produce various sesquiterpenes . Neocurdione’s interactions with these enzymes are crucial for its biosynthesis and subsequent biological activities. Additionally, neocurdione has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Cellular Effects

Neocurdione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . By inhibiting NF-κB activation, neocurdione reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation. Furthermore, neocurdione affects cellular metabolism by modulating the activity of enzymes involved in lipid metabolism, leading to alterations in lipid profiles within cells .

Molecular Mechanism

The molecular mechanism of neocurdione involves its binding interactions with specific biomolecules. Neocurdione binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a pivotal role in the inflammatory response . This inhibition leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins. Additionally, neocurdione has been shown to modulate gene expression by influencing transcription factors involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neocurdione have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Neocurdione has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that neocurdione maintains its anti-inflammatory and hepatoprotective effects, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of neocurdione vary with different dosages in animal models. At lower doses, neocurdione exhibits significant anti-inflammatory and hepatoprotective effects without any observed toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential side effects.

Metabolic Pathways

Neocurdione is involved in several metabolic pathways, particularly those related to sesquiterpene biosynthesis. It interacts with enzymes such as sesquiterpene synthases, which catalyze the formation of neocurdione from farnesyl diphosphate . Additionally, neocurdione influences metabolic flux by modulating the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels within cells .

Transport and Distribution

Neocurdione is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to interact with transporters involved in lipid transport, facilitating its distribution to various cellular compartments . Neocurdione’s localization within cells is crucial for its biological activity, as it needs to reach specific sites to exert its effects.

Subcellular Localization

The subcellular localization of neocurdione is essential for its activity and function. Neocurdione is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in inflammatory and metabolic pathways . Additionally, neocurdione may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ISAGLIDOLE typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-fluoro-2-nitrobenzaldehyde with ethylenediamine to form an intermediate, which is then reduced and cyclized to yield ISAGLIDOLE. The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of ISAGLIDOLE may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .

Types of Reactions:

Oxidation: ISAGLIDOLE can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: ISAGLIDOLE can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted imidazoline derivatives.

類似化合物との比較

Clonidine: Another imidazoline derivative with similar alpha2-adrenoceptor antagonist properties.

Moxonidine: A selective imidazoline receptor agonist used in the treatment of hypertension.

Rilmenidine: An imidazoline receptor agonist with antihypertensive effects.

Uniqueness of ISAGLIDOLE: ISAGLIDOLE is unique in its specific structural configuration, which imparts distinct pharmacological properties. Unlike other imidazoline derivatives, ISAGLIDOLE has a fluorine substitution that enhances its binding affinity and selectivity for alpha2-adrenoceptors .

特性

CAS番号 |

108944-67-8 |

|---|---|

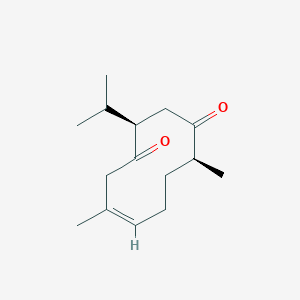

分子式 |

C15H24O2 |

分子量 |

236.35 g/mol |

IUPAC名 |

(3R,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1 |

InChIキー |

KDPFMRXIVDLQKX-OAIDTJHVSA-N |

SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

異性体SMILES |

C[C@H]1CC/C=C(/CC(=O)[C@H](CC1=O)C(C)C)\C |

正規SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Neocurdione?

A1: Neocurdione is a sesquiterpene primarily isolated from plants within the Curcuma genus, notably Curcuma wenyujin and Curcuma aromatica [, , , , , ]. These plants are traditionally used for medicinal purposes in various cultures.

Q2: What is the molecular formula and weight of Neocurdione?

A2: Neocurdione has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol [, ].

Q3: How is Neocurdione structurally characterized?

A3: Neocurdione's structure has been elucidated using various spectroscopic techniques. These include 1H NMR, 13C NMR, and mass spectrometry (MS) [, , , , , ]. X-ray crystallography of a derivative has also been employed to confirm its absolute configuration [, ].

Q4: What are the main components found in the essential oil of Curcuma wenyujin alongside Neocurdione?

A4: Analysis of Curcuma wenyujin essential oil revealed that alongside Neocurdione, other major components include curdione, β-elemene, curzerene, germacrone, and curcumol [, ]. The presence of these compounds can vary depending on factors such as geographical origin and extraction method.

Q5: How does the chemical composition of volatile oils from Curcuma phaeocaulis and Curcuma wenyujin compare when processed with rice vinegar?

A5: Research indicates significant variations in the composition of volatile oils obtained from Curcuma phaeocaulis and Curcuma wenyujin after stir-heating with rice vinegar. While both species share some common components, including 1,8-cineole, camphor, isoborneol, β-elemene, various forms of germacrone, neocurdione, naphthalene, and γ-sitosterol, they exhibit distinct profiles overall [].

Q6: Is Neocurdione thermally stable?

A6: Neocurdione exhibits thermal sensitivity. Studies have shown that it can undergo isomerization to curcumol in the presence of a Lewis acid catalyst []. This finding is particularly relevant for processes involving heat treatment, such as extraction and isolation procedures.

Q7: What is the conformational preference of Neocurdione in solution and in its crystalline form?

A7: NMR studies, including low-temperature measurements and NOE experiments, indicate that Neocurdione primarily adopts an anti conformation (C(10)-CH3/C(5)=O) in solution []. Interestingly, X-ray crystallography revealed a syn conformation in the solid state []. This difference highlights the impact of environmental factors on molecular conformation.

Q8: Have computational methods been used to study Neocurdione?

A8: Yes, molecular mechanics calculations and molecular dynamics simulations have been employed to investigate the conformational preferences of Neocurdione [, ]. These computational studies provide insights into the flexibility and potential energy landscape of the molecule.

Q9: What are the potential applications of Neocurdione?

A9: Research suggests that Neocurdione might have potential applications in several areas, including:

- Anti-inflammatory Agent: Studies have demonstrated the anti-inflammatory activity of Neocurdione and other sesquiterpenes from Curcuma zedoaria, suggesting a potential role in treating inflammatory conditions [].

- Anticancer Activity: Studies highlight the potential of Neocurdione and other sesquiterpenes isolated from Curcuma species, particularly against breast cancer cell lines [, ].

- Anti-attachment Properties: Neocurdione has been identified as a potential attachment inhibitor against the blue mussel, Mytilus edulis galloprovincialis, suggesting possible applications in antifouling strategies [].

Q10: Has the safety and toxicity of Neocurdione been extensively studied?

A10: While some studies suggest potential therapeutic benefits of Neocurdione, comprehensive toxicological data and safety profiles are currently limited. Further research is crucial to establish its safety for human use.

Q11: What analytical techniques are employed to characterize and quantify Neocurdione?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for both qualitative and quantitative analysis of Neocurdione in plant extracts and essential oils [, , , ]. High-performance liquid chromatography (HPLC) methods have also been developed, particularly for simultaneous determination of multiple sesquiterpenes in Curcuma species [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。